molecular formula C20H12OS2 B14478052 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene CAS No. 65429-82-5

9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene

Cat. No.: B14478052
CAS No.: 65429-82-5
M. Wt: 332.4 g/mol
InChI Key: WJJBRTZCRSWBPI-UHFFFAOYSA-N
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Description

9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: is an organic compound with the molecular formula C14H8S4 and a molecular weight of 304.473 g/mol This compound is characterized by its unique structure, which includes a xanthene core and a benzodithiolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene typically involves the reaction of xanthene derivatives with benzodithiolylidene precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Chemistry: In chemistry, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology: Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .

Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its unique electronic properties may allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of optical materials and devices .

Mechanism of Action

The mechanism of action of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene involves its interaction with molecular targets through its unique electronic structure. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and protein-ligand binding .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is unique due to its xanthene core, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of dyes and optical materials .

Properties

CAS No.

65429-82-5

Molecular Formula

C20H12OS2

Molecular Weight

332.4 g/mol

IUPAC Name

9-(1,3-benzodithiol-2-ylidene)xanthene

InChI

InChI=1S/C20H12OS2/c1-3-9-15-13(7-1)19(14-8-2-4-10-16(14)21-15)20-22-17-11-5-6-12-18(17)23-20/h1-12H

InChI Key

WJJBRTZCRSWBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3SC4=CC=CC=C4S3)C5=CC=CC=C5O2

Origin of Product

United States

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